
Dihydrokainic acid
Vue d'ensemble
Description
L’acide dihydrokaïnique est un composé organique caractérisé par la présence de deux groupes fonctionnels d’acide carboxylique, ce qui en fait un acide dicarboxylique . Il s’agit d’un analogue structurel de l’acide kaïnique et il est connu pour son rôle d’inhibiteur du transporteur de glutamate GLT-1 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l’acide dihydrokaïnique implique généralement la réduction de l’acide kaïnique. Le processus comprend l’utilisation d’agents réducteurs tels que le borohydrure de sodium dans des conditions contrôlées pour atteindre la réduction souhaitée .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de l’acide dihydrokaïnique ne soient pas largement documentées, la synthèse suit généralement des protocoles similaires à ceux utilisés en laboratoire, avec des ajustements pour l’échelle et l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions : L’acide dihydrokaïnique subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former les dérivés oxo correspondants.
Réduction : La réduction de l’acide kaïnique en acide dihydrokaïnique est une réaction remarquable.
Substitution : Il peut participer à des réactions de substitution, en particulier impliquant ses groupes d’acide carboxylique.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium est fréquemment utilisé comme agent réducteur.
Substitution : Des réactifs tels que le chlorure de thionyle peuvent être utilisés pour convertir les acides carboxyliques en chlorures d’acyle, qui peuvent ensuite subir d’autres réactions de substitution.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxo, tandis que la réduction donne l’acide dihydrokaïnique lui-même.
4. Applications de la Recherche Scientifique
L’acide dihydrokaïnique a plusieurs applications de recherche scientifique, notamment :
Applications De Recherche Scientifique
Neuropharmacological Applications
DHK is primarily utilized to study the effects of altered glutamate transport on neuronal excitability and synaptic transmission. By inhibiting the high-affinity uptake of glutamate, DHK increases extracellular glutamate levels, providing insights into various neurological conditions.
Effects on Neuronal Excitability
Research has demonstrated that DHK significantly impacts neuronal excitability in the hippocampus. In a study involving rat models, DHK administration led to increased extracellular concentrations of both glutamate and taurine, while also affecting field excitatory postsynaptic potentials (EPSPs) and population spikes in different hippocampal regions .
Parameter | Before DHK | After DHK |
---|---|---|
Extracellular Glutamate (µM) | Baseline | Increased |
Field EPSP Amplitude | Normal | Decreased |
Population Spike Amplitude | Normal | Augmented |
Behavioral Studies
DHK has been employed in various behavioral assays to explore its effects on mood and cognition. For instance, studies using intracranial self-stimulation (ICSS) paradigms indicated that DHK treatment alters hedonic states without inducing dysphoria, as evidenced by increased c-Fos expression in brain regions associated with motivation and emotion .
Neurodegenerative Disease Research
DHK's role in neurodegenerative disease research is significant due to its ability to modulate glutamate levels, which are often dysregulated in conditions such as epilepsy and Alzheimer's disease.
Epilepsy Models
In models of epilepsy, DHK has been shown to influence seizure thresholds and neuronal excitability. A recent study highlighted that DHK's inhibition of GLT-1 enhances glutamate release, potentially exacerbating seizure activity but also providing a mechanism to study seizure dynamics .
Model Type | Seizure Threshold | Glutamate Release |
---|---|---|
Acute Epilepsy | Decreased | Increased |
Chronic Epilepsy | Variable | Increased |
Cognitive Impairments
DHK's effects on cognitive functions have been examined using the Morris Water Maze (MWM) test, where it was found to impair spatial memory performance in rats . This finding suggests that alterations in glutamate transport can have profound implications for learning and memory.
Therapeutic Potential
The modulation of glutamate transporters through compounds like DHK presents a promising avenue for developing therapeutic strategies for mood disorders and cognitive impairments.
Antidepressant Effects
Recent studies have indicated that microinfusion of DHK into specific brain regions can produce antidepressant-like effects. For example, DHK administration reduced immobility time in the forced swim test, suggesting enhanced mood states .
Case Studies and Findings
Several case studies highlight the diverse applications of DHK:
- A study investigating astrocytic glutamate transport found that DHK administration resulted in significant alterations in behavioral responses related to mood disorders, emphasizing its potential as a model for understanding depression .
- Another investigation into the effects of DHK on hippocampal neuronal death following global forebrain ischemia provided insights into its neuroprotective properties against excitotoxicity .
Mécanisme D'action
L’acide dihydrokaïnique exerce ses effets principalement en inhibant le transporteur de glutamate GLT-1 . Cette inhibition empêche la capture du glutamate, conduisant à des niveaux extracellulaires accrus de ce neurotransmetteur. Les niveaux élevés de glutamate peuvent activer les récepteurs du glutamate, influençant divers processus neurophysiologiques . La capacité du composé à traverser la barrière hémato-encéphalique, bien qu’avec une faible perméabilité, lui permet d’atteindre ses cibles moléculaires dans le système nerveux central .
Composés Similaires :
Acide Kaïnique : Un analogue structurel de l’acide dihydrokaïnique, connu pour ses effets neurotoxiques et son utilisation dans la recherche en neurosciences.
Acide Domoïque : Un autre analogue qui partage des similitudes structurelles et est utilisé dans des études liées aux récepteurs des acides aminés excitateurs.
Acide L-Glutamique : Le neurotransmetteur endogène que l’acide kaïnique et l’acide dihydrokaïnique imitent dans leurs actions.
Unicité : L’acide dihydrokaïnique est unique dans son inhibition sélective du transporteur de glutamate GLT-1, ce qui le distingue d’autres composés similaires qui peuvent avoir des cibles plus larges ou différentes dans le système glutamatergique .
Comparaison Avec Des Composés Similaires
Kainic Acid: A structural analog of dihydrokainic acid, known for its neurotoxic effects and use in neuroscience research.
Domoic Acid: Another analog that shares structural similarities and is used in studies related to excitatory amino acid receptors.
L-Glutamic Acid: The endogenous neurotransmitter that both kainic acid and this compound mimic in their actions.
Uniqueness: this compound is unique in its selective inhibition of the GLT-1 glutamate transporter, which distinguishes it from other similar compounds that may have broader or different targets within the glutamatergic system .
Activité Biologique
Dihydrokainic acid (DHK) is a potent and selective inhibitor of glutamate uptake, primarily targeting the excitatory amino acid transporter 2 (EAAT2 or GLT-1). This compound has garnered attention in neuroscience research due to its impact on glutamatergic signaling and associated behavioral outcomes. The following sections will detail its biological activity, mechanisms of action, and implications in various neurological contexts.
DHK functions as a non-transportable inhibitor of glutamate and aspartate uptake, with a reported inhibition constant () of approximately 23 μM for EAAT2, demonstrating significant selectivity over other transporters such as EAAT1 and EAAT3, which have values exceeding 3 mM . By blocking the uptake of glutamate into astrocytes, DHK increases the extracellular concentration of glutamate, which can lead to enhanced neuronal excitability and altered synaptic transmission.
Effects on Neurotransmitter Levels
Research indicates that DHK administration results in increased extracellular concentrations of both glutamate and taurine in the hippocampus. Specifically, studies have shown that DHK elevates glutamate levels significantly while affecting taurine levels differently across hippocampal regions . This differential modulation suggests that DHK may influence various aspects of synaptic plasticity and neuronal communication.
Cognitive Function
DHK has been implicated in cognitive impairment, particularly in spatial memory tasks. In the Morris Water Maze (MWM) test, rats treated with DHK exhibited deficits in spatial learning and memory retrieval, suggesting that elevated extracellular glutamate may disrupt normal cognitive processes . The compound's effects on c-Fos expression in brain regions associated with motivation and emotion further support its role in cognitive function .
Depression Models
The blockade of glutamate uptake by DHK has been associated with depressive-like symptoms in animal models. For instance, central infusion of DHK led to significant alterations in behavior indicative of anhedonia and cognitive dysfunction, common features observed in depression . Moreover, studies have shown that DHK can alleviate the antidepressant-like effects of ketamine, indicating its potential role in modulating responses to treatments for mood disorders .
Case Studies and Research Findings
Numerous studies have investigated the biological activity of DHK across different experimental paradigms:
Study | Findings |
---|---|
Fallgren & Paulsen (1996) | Demonstrated increased extracellular glutamate levels following DHK infusion in vivo. |
Bechtholt-Gompf et al. (2010) | Found that DHK impaired spatial memory performance in rats during MWM testing. |
Duman et al. (2012) | Showed that DHK treatment disrupted the rapid antidepressant effects of ketamine through modulation of mTOR signaling pathways. |
Anderson & Swanson (2000) | Identified that DHK increases c-Fos expression in regions linked to motivation and emotion. |
Propriétés
IUPAC Name |
(2S,3S,4R)-3-(carboxymethyl)-4-propan-2-ylpyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h5-7,9,11H,3-4H2,1-2H3,(H,12,13)(H,14,15)/t6-,7+,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPDCKOQOOQUSC-OOZYFLPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNC(C1CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200489 | |
Record name | Dihydrokainic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52497-36-6 | |
Record name | Dihydrokainic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52497-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrokainic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052497366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrokainic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydrokainic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROKAINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ4LMC2HN5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.